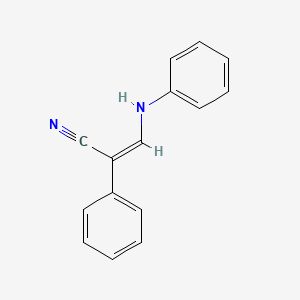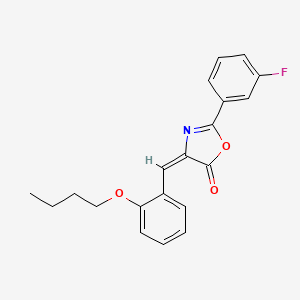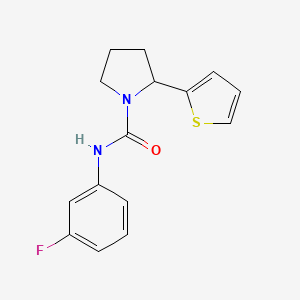![molecular formula C16H13BrN2O5 B4752328 N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4752328.png)
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine
Vue d'ensemble
Description
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine, also known as BFA-Gly, is a synthetic compound that has been extensively studied for its potential use as a tool in scientific research. BFA-Gly is a derivative of brefeldin A, a natural product that has been shown to disrupt the transport of proteins within cells. BFA-Gly has been found to have similar properties to brefeldin A, but with some advantages over the natural product. In
Mécanisme D'action
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine inhibits the transport of proteins from the ER to the Golgi apparatus by binding to a protein called ADP-ribosylation factor 1 (ARF1). ARF1 is a small GTPase that regulates the formation of vesicles that transport proteins from the ER to the Golgi apparatus. This compound binds to ARF1 and prevents its activation, leading to the inhibition of vesicle formation and protein transport.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce ER stress and the unfolded protein response, leading to the activation of a signaling pathway that regulates protein folding and degradation. This compound has also been found to inhibit the activity of certain enzymes involved in protein glycosylation, leading to changes in the glycosylation patterns of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine has several advantages over brefeldin A for use in scientific research. It is more stable than brefeldin A and has a longer half-life in cells. This compound also has a lower toxicity than brefeldin A, making it safer to use in experiments. However, this compound is less potent than brefeldin A and requires higher concentrations to achieve the same effect. This compound is also more expensive than brefeldin A, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine in scientific research. One area of interest is the study of the role of the ER in the regulation of protein quality control. This compound can be used to induce ER stress and study the cellular response to misfolded proteins. Another area of interest is the study of the role of protein glycosylation in disease. This compound can be used to inhibit the activity of enzymes involved in protein glycosylation and study the effects on cellular function. Finally, this compound can be used in combination with other compounds to study the transport of proteins within cells and identify new targets for drug development.
Applications De Recherche Scientifique
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine has been used as a tool in scientific research to study the transport of proteins within cells. It has been found to inhibit the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This property of this compound has been used to study the role of the ER in protein transport and quality control. This compound has also been used to study the role of the Golgi apparatus in protein glycosylation.
Propriétés
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c17-13-7-6-12(24-13)16(23)19-11(15(22)18-9-14(20)21)8-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKUNIKSACTCT-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diethyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4752253.png)
![2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol](/img/structure/B4752256.png)
![ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4752265.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4752270.png)
![4-benzyl-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4752272.png)
![N-{2-[5-(2-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}benzamide](/img/structure/B4752275.png)
![2-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4752299.png)


![N-(3-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4752344.png)
![4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate](/img/structure/B4752347.png)
![2-(4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4752348.png)
